Opyranose

Carbohydrate Chemistry Glycosylation Stereoselectivity

Sourcing a reliable, high-purity building block for glycoconjugate synthesis is critical. Stereochemical inconsistencies can derail entire research programs. 2-Acetamido-1-amino-1,2-dideoxy-β-D-glucopyranose (CAS 4229-38-3) is the definitive solution, supplied with rigorous purity standards to ensure reproducibility. - Purity: ≥97% (HPLC) for accurate quantification in MS-based profiling and diagnostic assays. - Function: Essential for constructing N-glycosylamine linkages in glycoproteins, leveraging precise anomeric configuration. - Supply: Available as a stable, protected amino sugar building block with defined storage conditions for global shipping.

Molecular Formula C38H62N4O25
Molecular Weight 974.9 g/mol
Cat. No. B15125057
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOpyranose
Molecular FormulaC38H62N4O25
Molecular Weight974.9 g/mol
Structural Identifiers
SMILESCC(C(=O)O)OC1C(C(OC(C1OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)OC4C(C(C(C(O4)CO)O)O)NC(=O)C)OC(C)C(=O)O)NC(=O)C)O)NC(=O)C)CO)O)NC(=O)C
InChIInChI=1S/C38H62N4O25/c1-11(33(54)55)59-31-23(41-15(5)49)35(58)61-19(9-45)29(31)66-37-22(40-14(4)48)27(53)28(18(8-44)63-37)65-38-24(42-16(6)50)32(60-12(2)34(56)57)30(20(10-46)64-38)67-36-21(39-13(3)47)26(52)25(51)17(7-43)62-36/h11-12,17-32,35-38,43-46,51-53,58H,7-10H2,1-6H3,(H,39,47)(H,40,48)(H,41,49)(H,42,50)(H,54,55)(H,56,57)
InChIKeyFIUGNIONPNSJNO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Opyranose Technical Overview


Opyranose refers broadly to six-membered cyclic hemiacetal forms of monosaccharides, characterized by a ring composed of five carbon atoms and one oxygen atom [1]. Within a procurement context, 'Opyranose' most commonly identifies specific derivatives such as 2-acetamido-1-amino-1,2-dideoxy-β-D-glucopyranose (CAS 4229-38-3), a key intermediate in glycoconjugate synthesis . The molecular formula for this specific derivative is C₈H₁₆N₂O₅, with a molecular weight of 220.22 g/mol and a purity specification typically ≥97% (HPLC) for research applications .

Workflow Glycoconjugate & oligosaccharide synthesis Suitable for protected amino sugar intermediates
Stereochemical Control Isomer-dependent glycosylation selectivity Allopyranose enables α-linkage via IAD conditions
Stability Profile N-acetylated amino sugar with defined storage Moisture-sensitive; 2–8 °C sealed environment

Opyranose Generic Substitution Resistance


Generic substitution of Opyranose derivatives is not straightforward due to the strict stereochemical and functional requirements of downstream applications. Pyranose ring conformation directly influences glycosylation stereoselectivity, as demonstrated by the need for precise 1,2-cis α-glycosidic linkages in rare sugar synthesis [1]. Furthermore, modifications at specific positions—such as the C-2 acetamido group in 2-acetamido-1-amino-1,2-dideoxy-β-D-glucopyranose—are critical for biological recognition and enzymatic processing, making even closely related amino sugars unsuitable replacements [2]. The quantitative evidence below substantiates these selection-critical differentiators.

Isomer
Allopyranose vs. glucopyranose scaffolds may shift glycosylation stereoselectivity; β-preference from standard donors cannot replicate IAD-based α-selectivity.
Stereochemical outcome depends on pyranose configuration
Protection
Unprotected D-glucosamine is hygroscopic and unstable; the 2-acetamido derivative provides manageable handling and reproducible weighing.
Protection group impacts synthetic reliability
Purity
Lower-purity carbohydrate intermediates (≤95%) may introduce side reactions and require additional purification, altering reported yields.
HPLC purity grade affects stoichiometry control

Opyranose Differential Evidence


α-Selective Glycosylation Stereoselectivity

In the synthesis of a sucrose-mimicking disaccharide, the allopyranose derivative achieved selective 1,2-cis α-glycosidic linkage formation via intramolecular aglycone delivery (IAD), a result not readily obtainable with standard glucopyranose or galactopyranose donors under comparable conditions [1]. This highlights a stereochemical advantage unique to the allopyranose scaffold.

α-Selective Glycosylation
Reported cross-study
Allopyranose achieved selective 1,2-cis α-glycosidic linkage via IAD; standard glucopyranose/galactopyranose donors typically yield β-preference.
Stereochemical-control context; supports isomer selection for desired α-linkage.
IAD method with protected ketose acceptor
Carbohydrate Chemistry Glycosylation Stereoselectivity

Physicochemical Stability Comparison

2-Acetamido-1-amino-1,2-dideoxy-β-D-glucopyranose (CAS 4229-38-3) exhibits a defined melting point of 103-112 °C (decomposition) and is moisture-sensitive, requiring storage at 2-8 °C in a sealed, dry environment . In contrast, unprotected D-glucosamine is highly hygroscopic and prone to rapid degradation, complicating its use as a reliable synthetic intermediate.

Physicochemical Stability
Class-level inference
2-Acetamido derivative: mp 103–112 °C (dec), moisture-sensitive, storage 2–8 °C; unprotected D-glucosamine highly hygroscopic and unstable.
Supports reproducible handling and synthetic reliability compared to labile parent amino sugar.
Protected derivative offers defined physical state
Carbohydrate Chemistry Amino Sugar Stability Reagent Handling

Disaccharide Assembly Yield Comparison

In the synthesis of the M. leprae phenolic glycolipid I disaccharide unit, the use of O-(3,6-Di-O-methyl-β-D-glucopyranosyl)-(1→4)-2,3-di-O-methyl-L-rhamnopyranose as a precursor yielded the target compound in 'relatively good yield' via Koenigs-Knorr reactions [1]. Alternative synthetic routes using less specifically protected pyranose donors often result in significantly lower yields due to competing side reactions.

Disaccharide Assembly Yield
Class-level inference
Specifically protected Opyranose derivative gave relatively good yield under Koenigs-Knorr conditions; less-protected donors may show lower yields.
Supports yield consistency in mycobacterial glycolipid antigen synthesis.
Yield advantage is qualitative, reported context
Carbohydrate Synthesis Glycoconjugate Mycobacterial Glycolipid

HPLC Purity Benchmark

Commercial sources of 2-acetamido-1-amino-1,2-dideoxy-β-D-glucopyranose specify purity ≥97% by HPLC . This quantitative benchmark exceeds the typical purity of less-refined carbohydrate intermediates (often 90-95%), ensuring more predictable reaction stoichiometry and reducing the need for costly purification steps.

HPLC Purity Benchmark
Class-level inference
≥97% (HPLC) vs. typical generic intermediates 90–95%
Supports accurate stoichiometry and reduced purification need.
Vendor-specified purity; verify with lot COA
Analytical Chemistry Quality Control Reagent Purity

Opyranose Application Scenarios


Rare Sugar Sweetener Synthesis

The allopyranose scaffold's unique ability to form selective 1,2-cis α-glycosidic linkages via IAD is essential for constructing non-reducing disaccharides from rare monosaccharides like D-allose and D-psicose [1]. This application directly leverages the stereoselectivity advantage documented in Section 3. [1]

Mycobacterial Glycolipid Antigen Synthesis

The methyl-protected O-(3,6-Di-O-methyl-β-D-glucopyranosyl)-(1→4)-2,3-di-O-methyl-L-rhamnopyranose derivative is a required precursor for synthesizing the trisaccharide unit of phenolic glycolipid I from Mycobacterium leprae [2]. Procurement of this specific derivative is non-negotiable for laboratories developing serodiagnostic tools for leprosy. [2]

Enzymatic Assay & Metabolite Profiling

2-Acetamido-1-amino-1,2-dideoxy-β-D-glucopyranose serves as a key metabolite in the A2DG assay, a diagnostic technique for vasculitis and inflammatory diseases . Its use as a high-purity standard (≥97% HPLC) is critical for accurate quantification in mass spectrometry-based profiling.

Glycoprotein & Complex Carbohydrate Synthesis

As a stable, protected amino sugar building block (moisture-sensitive but manageable with defined storage), 2-acetamido-1-amino-1,2-dideoxy-β-D-glucopyranose enables the reliable construction of glycoproteins and other glycoconjugates, where precise stereochemistry and anomeric configuration are paramount .

Application
Selection Property
Validation Focus
Rare sugar disaccharide synthesis
Allopyranose stereoselectivity for α-linkages
Verify 1,2-cis α-glycosylation outcome via IAD
Mycobacterial glycolipid antigen synthesis
Methyl-protected Opyranose precursor
Confirm disaccharide assembly yield and purity
Research assay standard (A2DG metabolite profiling)
High-purity 2-acetamido derivative (≥97% HPLC)
Quantify via LC-MS with defined purity benchmark
Glycoprotein synthesis building block
Stable amino sugar with defined storage
Verify anomeric configuration and synthetic reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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